[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid
Overview
Description
[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid is a synthetic organic compound characterized by its unique structure, which includes a 1,3,4-thiadiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step often involves the cyclization of thiosemicarbazide with carboxylic acids or their derivatives to form the 1,3,4-thiadiazole ring.
Attachment of the 4-Methylphenyl Group:
Methoxyacetic Acid Attachment: The final step involves the esterification or etherification of the thiadiazole derivative with methoxyacetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, replacing it with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential antimicrobial and anticancer properties. The thiadiazole ring is known to interact with biological targets, disrupting cellular processes and leading to cytotoxic effects .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The compound’s ability to inhibit enzymes and interact with DNA makes it a candidate for drug development, particularly in the treatment of cancer and bacterial infections .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of [(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid involves its interaction with biological macromolecules. The thiadiazole ring can bind to enzymes, inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: The parent compound, known for its broad range of biological activities.
2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: A derivative with similar structural features but different functional groups.
4-Methylphenyl derivatives: Compounds with the 4-methylphenyl group attached to different heterocyclic rings.
Uniqueness
[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid is unique due to its combination of the 1,3,4-thiadiazole ring and the methoxyacetic acid moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-[[5-[(4-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-8-2-4-9(5-3-8)14-12(19)13-16-15-10(21-13)6-20-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDOPSISRWKAHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)COCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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